molecular formula C10H13NO4 B14431627 1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione CAS No. 77694-43-0

1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione

Katalognummer: B14431627
CAS-Nummer: 77694-43-0
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: ZICJNBJSTOSWKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring and a substituted oxolanone ring

Vorbereitungsmethoden

The synthesis of 1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the oxolanone substituent. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione include:

    Pyrrolidine-2,5-dione: Lacks the oxolanone substituent but shares the pyrrolidine core.

    Pyrrolizines: Contain a fused pyrrolidine ring system.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

77694-43-0

Molekularformel

C10H13NO4

Molekulargewicht

211.21 g/mol

IUPAC-Name

1-(5,5-dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H13NO4/c1-10(2)5-6(9(14)15-10)11-7(12)3-4-8(11)13/h6H,3-5H2,1-2H3

InChI-Schlüssel

ZICJNBJSTOSWKM-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C(=O)O1)N2C(=O)CCC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.